4-Amino-4'-fluorobiphenyl
Overview
Description
4-Amino-4'-fluorobiphenyl is a compound that has been studied for its potential applications in various fields, including materials science and medicinal chemistry. The presence of both an amino group and a fluorine atom on the biphenyl structure allows for interesting chemical properties and reactivity, which can be exploited in the synthesis of polymers and other complex molecules.
Synthesis Analysis
The synthesis of derivatives of 4-Amino-4'-fluorobiphenyl has been explored in several studies. For instance, the synthesis of poly(4-aminobiphenyl) has been achieved through both chemical and electrochemical methods, with the chemical approach resulting in protonation of the nitrogen atoms and the electrochemical method leading to concurrent oxidation of the biphenyl backbone . Another study reported the electrooxidation of 4-aminobiphenyl leading to a conducting polymer with a fibrillar morphology . Additionally, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline has been described, which involves protecting the amine group and subsequent reactions leading to the boronic acid derivative .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-4'-fluorobiphenyl has been determined using various techniques. X-ray crystallography has been employed to elucidate the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Similarly, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been solved, showing an orthorhombic space group and the use of theoretical calculations to analyze the equilibrium geometry .
Chemical Reactions Analysis
The reactivity of 4-Amino-4'-fluorobiphenyl derivatives has been investigated in various contexts. For example, the synthesis of new complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions has been reported, where the carboxylate groups act as bidentate ligands . The study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile included an analysis of its chemical reactivity using molecular descriptors and reactivity surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 4-aminobiphenyl have been characterized using techniques such as UV, FT-IR, X-ray photoelectron spectroscopy, thermogravimetry, and differential scanning calorimetry. These studies have revealed differences in morphology and conductivity between chemically synthesized and electropolymerized samples . The electrochromic properties of the conducting polymer film derived from 4-aminobiphenyl have also been related to the formation of polarons and the oxidation of aromatic rings .
Scientific Research Applications
Fluorescent Amino Acids in Chemical Biology
Fluorescent amino acids, such as 4-Amino-4'-fluorobiphenyl, are vital in chemical biology for constructing fluorescent macromolecules like peptides and proteins. These molecules allow non-invasive studies in cells and organisms, enhancing our understanding of complex molecular processes. Their design incorporates unique photophysical properties for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Solvatochromic Fluorophore Analogues for Protein Interaction Studies
Unnatural amino acids based on solvatochromic fluorophores, related to 4-Amino-4'-fluorobiphenyl, have been developed to study protein-protein interactions. These compounds exhibit switch-like emission properties, highly sensitive to changes in the local solvent environment. They offer advantages like chemical stability, longer wavelength excitation, and ease of synthesis, making them powerful tools in understanding dynamic protein interactions (Loving & Imperiali, 2008).
Tritiation of Aromatic Amines
4-Amino-4'-fluorobiphenyl has been used in the non-specific tritiation of carcinogenic aromatic amines. The process involves acid-catalyzed exchange of corresponding nitro compounds followed by catalytic reduction. This method is significant for studying the metabolic activation and binding of tritiated compounds to DNA in vivo (Breeman, Kaspersen, & Westra, 1978).
Fluoro Amino Acids in Protein Engineering
Fluoro amino acids, including derivatives like 4-Amino-4'-fluorobiphenyl, are increasingly important in protein engineering. They exhibit unique properties due to the highly electronegative fluorine atom, leading to improved stability, folding, activity, and fluorescence characteristics of protein variants (Odar, Winkler, & Wiltschi, 2015).
properties
IUPAC Name |
4-(4-fluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRVALPKPVGOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020631 | |
Record name | 4'-Fluoro-4-aminodiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4'-fluorobiphenyl | |
CAS RN |
324-93-6 | |
Record name | 4′-Fluoro[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-4'-fluorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-4'-fluorobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Fluoro-4-aminodiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-fluoro[1,1'-biphenyl]-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-4'-fluorobiphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL87GJV2VC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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